molecular formula C13H12N2O4 B111854 (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1415811-49-2

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B111854
CAS RN: 1415811-49-2
M. Wt: 260.24 g/mol
InChI Key: FVGRNYLHBYNHAI-SBMIAAHKSA-N
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Description

“(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed and reported. For example, the crystal structure of a related compound, “(3aR,4S,9bS)-4-(4-hydroxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide”, has been determined using X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “(3aR,4S,9bS)-8-Methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate” has a molecular weight of 289.264 Da, a boiling point of 497.4±45.0 °C at 760 mmHg, and a flash point of 254.6±28.7 °C .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

Quinoline and its derivatives are prominent scaffolds in medicinal chemistry due to their pharmacological properties . The nitro group in the compound can be modified to produce a range of bioactive molecules. For example, it can be reduced to an amine, which can then be acylated or alkylated to create new compounds with potential therapeutic effects.

Biochemistry: Enzyme Inhibition Studies

Quinoline derivatives have been used as inhibitors for various enzymes. The crystal structure of a quinoline sulfonamide with carbonic anhydrase 2 suggests that modifications to the quinoline core can lead to the development of selective and potent enzyme inhibitors .

properties

IUPAC Name

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGRNYLHBYNHAI-SBMIAAHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

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